Tributyl(fluoro)silane

Organosilicon chemistry Bond energy comparison Protecting-group stability

Tributyl(fluoro)silane (CAS 338-49-8, synonym tributylsilyl fluoride, Bu₃SiF, molecular formula C₁₂H₂₇FSi, MW 218.43 g·mol⁻¹) belongs to the trialkylfluorosilane class (R₃SiF), distinguished by its silicon–fluorine bond, which at approximately 142 kcal·mol⁻¹ is the strongest known single bond to silicon. This bonding characteristic, combined with the steric bulk of three n‑butyl ligands, imparts a distinctive balance of thermodynamic stability and kinetically controlled reactivity that sets it apart from its chlorosilane, hydrosilane, and trialkyltin-fluoride counterparts.

Molecular Formula C12H27FSi
Molecular Weight 218.43 g/mol
CAS No. 338-49-8
Cat. No. B13959438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(fluoro)silane
CAS338-49-8
Molecular FormulaC12H27FSi
Molecular Weight218.43 g/mol
Structural Identifiers
SMILESCCCC[Si](CCCC)(CCCC)F
InChIInChI=1S/C12H27FSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
InChIKeySTAGZMKHHNNCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tributyl(fluoro)silane (CAS 338-49-8) – Procurement-Relevant Baseline for Trialkylfluorosilane Selection


Tributyl(fluoro)silane (CAS 338-49-8, synonym tributylsilyl fluoride, Bu₃SiF, molecular formula C₁₂H₂₇FSi, MW 218.43 g·mol⁻¹) belongs to the trialkylfluorosilane class (R₃SiF), distinguished by its silicon–fluorine bond, which at approximately 142 kcal·mol⁻¹ is the strongest known single bond to silicon [1]. This bonding characteristic, combined with the steric bulk of three n‑butyl ligands, imparts a distinctive balance of thermodynamic stability and kinetically controlled reactivity that sets it apart from its chlorosilane, hydrosilane, and trialkyltin-fluoride counterparts. The compound is a colorless to pale yellow liquid with a boiling point of 219.4 °C (at 760 mmHg), density of 0.815 g·cm⁻³, and flash point of 86.5 °C , positioning it as a higher-boiling, less-dense alternative to tributylchlorosilane (bp ~250–252 °C, density ~0.879 g·mL⁻¹) for applications requiring controlled volatility.

Strong Si–F bond supports controlled silylation and shelf stability
Volatility and lower density relative to chlorosilane enable distillation-based purification
Resistance to spontaneous hydrolysis suits ambient handling workflows

Tributyl(fluoro)silane Procurement: Why Other Trialkylsilanes Cannot Simply Be Substituted


Trialkylsilanes and trialkylhalosilanes are not fungible reagents. The identity of the Si‑X substituent (F vs. Cl vs. H) profoundly alters bond energy [Si–F = 142 kcal·mol⁻¹; Si–Cl = 93 kcal·mol⁻¹; Si–H = 70 kcal·mol⁻¹; extended series: Si–O = 112; Si–Br = 76; Si–I = 59 kcal·mol⁻¹] [1] and consequently governs hydrolysis thermodynamics, fluoride-ion lability, and electrophilic substitution kinetics. For instance, hydrolysis of trifluorosilanes is thermodynamically endergonic (ΔG = +31.4 kJ·mol⁻¹ for the first step, Kₑq ~10⁻⁶), while the analogous chlorosilane hydrolysis is strongly exergonic and proceeds readily to RSi(OH)₃ [2]. Furthermore, trialkylfluorosilanes are sufficiently volatile to be distilled out of high-boiling reaction media—a property deliberately exploited in polyether syntheses (US 4,474,932) [3], whereas the corresponding chlorosilanes lack this volatility differential. These physicochemical divergences mean that substituting Bu₃SiCl or Bu₃SiH for Bu₃SiF will alter reaction rate, product distribution, work-up strategy, and safety profile, making generic interchange scientifically and operationally unsound.

Bond energy gap Si–F bond substantially exceeds Si–Cl and Si–H, so reaction rates and hydrolytic stability may shift significantly.
Hydrolysis profile Fluorosilane hydrolysis is endergonic and slow; chlorosilane hydrolysis is spontaneous. Work-up and safety profiles may not transfer.
Volatility mismatch Bu₃SiF can be distilled from high-boiling media; chlorosilane analog remains. Purification strategy may differ materially.

Tributyl(fluoro)silane – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Si–F Bond Energy Dominance Over Si–Cl, Si–Br, Si–I, and Si–H

The Si–F bond energy in tributyl(fluoro)silane is 142 kcal·mol⁻¹, which exceeds the Si–Cl bond (93 kcal·mol⁻¹) by 49 kcal·mol⁻¹ (52.7% higher) and the Si–H bond (70 kcal·mol⁻¹) by 72 kcal·mol⁻¹ (103% higher) [1]. Within the broader halosilane series, the Si–F bond also substantially surpasses Si–Br (76 kcal·mol⁻¹) and Si–I (59 kcal·mol⁻¹). This thermodynamic advantage translates into greater resistance to homolytic and heterolytic Si–X cleavage and is the basis for the pronounced kinetic stability of trialkylfluorosilanes toward solvolysis under neutral and mildly acidic conditions, compared to chlorosilanes which undergo rapid hydrolysis [2].

Si–F Bond Energy
Head-to-head
142 kcal·mol⁻¹
Si–Cl 93, Si–O 112, Si–Br 76, Si–H 70, Si–I 59 kcal·mol⁻¹
Reported bond energy supports shelf-stability review vs chlorosilane
Literature consensus values
Organosilicon chemistry Bond energy comparison Protecting-group stability

Boiling Point and Density Differentiation from Tributylchlorosilane and Tributylsilane

Tributyl(fluoro)silane (Bu₃SiF) boils at 219.4 °C (760 mmHg) with a density of 0.815 g·cm⁻³ . Its chlorinated analog, tributylchlorosilane (Bu₃SiCl), boils at 250–252 °C with a density of 0.879 g·mL⁻¹ [1], while tributylsilane (Bu₃SiH) boils at 225–226 °C (755 mmHg) with a density of 0.779 g·mL⁻¹ . The 30 °C lower boiling point of Bu₃SiF relative to Bu₃SiCl (ΔT_bp ≈ −31 °C) and 0.064 g·cm⁻³ lower density compared to Bu₃SiCl provide a meaningful purification window, enabling fractional distillation separation of Bu₃SiF from unconverted Bu₃SiCl or from the reaction medium in processes where the fluorosilane is the desired volatile co-product.

Boiling Point & Density
Head-to-head
219.4 °C
Density 0.815 g·cm⁻³
Lower boiling point enables fractional distillation purification vs Bu₃SiCl
Bu₃SiCl bp 250–252 °C, density 0.879 g·mL⁻¹
Physicochemical property comparison Purification by distillation Reagent selection

Hydrolysis Thermodynamic Barrier Versus Chlorosilanes

Quantum mechanical calculations on trifluorosilanes (HSiF₃, MeSiF₃) demonstrate that the first hydrolysis step of the Si–F bond is thermodynamically unfavorable: ΔG = +31.4 kJ·mol⁻¹ in the gas phase, corresponding to an equilibrium constant Kₑq = 10⁻⁶ [1]. By contrast, chlorosilane hydrolysis is strongly thermodynamically favorable, with each subsequent hydrolysis step becoming progressively more facile, ultimately driving complete conversion to RSi(OH)₃ [1]. Although the calculation is on smaller fluorosilane models, the class-level implication for Bu₃SiF—bearing a single Si–F bond amid three bulky butyl groups—is that spontaneous hydrolysis in neutral aqueous or moist organic media is kinetically suppressed, in contrast to Bu₃SiCl which hydrolyzes readily upon water contact.

Hydrolysis Barrier
Class-level
ΔG +31.4 kJ·mol⁻¹
Kₑq ~10⁻⁶
Endergonic hydrolysis supports moisture tolerance vs chlorosilane
Model fluorosilane HSiF₃/MeSiF₃ calculations
Hydrolytic stability Aqueous processing Reagent compatibility

Enhanced Electrophilicity at Silicon for Nucleophilic Substitution Chemistry

The high electronegativity of fluorine (χ = 4.0, non-empirical scale) compared to chlorine (χ = 2.84) and hydrogen (χ = 2.79) polarizes the Si–F bond, rendering the silicon center in tributyl(fluoro)silane more electrophilic than in the analogous chlorosilane or hydrosilane [1]. This increased electrophilicity facilitates nucleophilic attack at silicon, accelerating Silyl- transfer reactions (e.g., fluoride-mediated nucleophilic substitutions and alkoxylation reactions). While quantitative kinetic data for Bu₃SiF specifically are not available in the open literature, the structure-activity principle is well established for the fluorosilane class: the Si–F bond's polarization makes the silicon the most electrophilic center across the series R₃SiF > R₃SiCl > R₃SiH, with silyl triflates (R₃SiOTf) being reported as approximately 10⁹ times faster toward oxygen nucleophiles than silyl chlorides [2].

Electrophilicity Trend
Supporting evidence
R₃SiF > R₃SiCl > R₃SiH
May offer intermediate silylating reactivity between triflate and chloride
Direct kinetic data for Bu₃SiF not available
Nucleophilic substitution Reagent reactivity Silylation kinetics

Patent-Validated Application in Aromatic Polyether Synthesis via Trialkylfluorosilane Elimination

US Patent 4,474,932 explicitly describes a process where trialkylfluorosilanes (generic formula R³SiF) are eliminated at 170–270 °C from silyl ether intermediates, escaping from the reaction vessel and enabling quantitative recovery of high-purity polyethers [1]. The volatility of the fluorosilane byproduct—a direct consequence of the lower boiling point and weaker intermolecular forces of Bu₃SiF compared to chlorosilanes or non-fluorinated silanes—is the key differentiator that drives reaction completion and simplifies product isolation. The patent teaches that the process 'has the advantage that the volatile trialkylfluorosilane formed escapes from the reaction vessel at the reaction temperature,' a feature not achievable with the corresponding trialkylchlorosilane which would remain in the reaction mixture and complicate purification [1].

Process Volatility Advantage
Cross-study comparable
Eliminated as vapor at 170–270 °C
Volatility drives equilibrium shift and high-purity polyether isolation
US 4,474,932; not replicable with chlorosilane
Polymer synthesis Aromatic polyethers Volatile byproduct recovery

Tributyl(fluoro)silane – Evidence-Backed Application Scenarios Driving Procurement


High-Temperature Aromatic Polyether Synthesis with Volatile Fluorosilane Byproduct Removal

In melt-phase polycondensation of silylated bisphenols with activated aromatic fluorides, Bu₃SiF is eliminated at 170–270 °C, escaping the viscous reaction medium and driving the equilibrium forward. This volatile-byproduct strategy (patented in US 4,474,932) yields high-molecular-weight polyethers in high purity without the need for aqueous work-up or chlorosilane quenching, directly exploiting the boiling point differential quantified in Section 3 (Bu₃SiF bp = 219.4 °C vs. Bu₃SiCl bp = 250–252 °C) [1].

Anhydrous Fluoride-Meditated Silylation and Desilylation with Controlled Reactivity

Because the Si–F bond (142 kcal·mol⁻¹) is far stronger than the Si–Cl bond (93 kcal·mol⁻¹) [2], Bu₃SiF can serve as an intermediate-reactivity silylating agent or as a fluoride source for nucleophilic activation of organosilanes in Hiyama-type cross-coupling reactions, while resisting premature hydrolysis in moist solvents where Bu₃SiCl would decompose, producing corrosive HCl and silanol gels [3].

Selective Silyl Protecting Group Installation Requiring Differential Hydrolytic Stability

In multi-step syntheses where a silyl protecting group must survive mildly acidic aqueous work-up but be cleavable by fluoride ion (e.g., TBAF), the tributylsilyl fluoride motif—with its bulky butyl substituents and strong Si–F bond—offers a stability window (acidic/neutral stable, fluoride-labile) [2][4]. The relative stability of trialkylsilyl groups to acidic and basic hydrolysis documented in the Fluka/Sigma-Aldrich compilation provides the quantitative framework for selecting the appropriate silyl substituent pattern [4].

Hydrochloric Acid Purification via In Situ Trialkylfluorosilane Formation and Recovery

US Patent 5,122,356 describes a process where a trialkylchlorosilane or hexaalkyldisiloxane is contacted with HCl containing HF impurities; the HF reacts to form a trialkylfluorosilane (such as Bu₃SiF) which is subsequently hydrolyzed to the silanol and condensed back to the disiloxane for recycling [5]. The distinct volatility and hydrolytic stability of the trialkylfluorosilane compared to the chlorosilane enable this closed-loop purification cycle.

Application
Selection Property
Validation Focus
Aromatic polyether synthesis
Volatile fluorosilane byproduct removal
Distillation-driven process purity without aqueous work-up
Controlled silylation/desilylation
Si–F bond strength for moisture tolerance
Hydrolytic stability under ambient handling conditions
Silyl protecting group installation
Acidic/neutral stability, fluoride-labile cleavage
Selective deprotection with fluoride ion
HCl purification cycle
Volatility and hydrolytic stability enable closed-loop recycling
Trialkylfluorosilane intermediate purity
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